molecular formula C12H12N2 B3116396 4-(2-Methylpyridin-4-yl)benzenamine CAS No. 216059-91-5

4-(2-Methylpyridin-4-yl)benzenamine

Cat. No.: B3116396
CAS No.: 216059-91-5
M. Wt: 184.24 g/mol
InChI Key: RBNDBDQGCUALDB-UHFFFAOYSA-N
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Description

Structural Context within the Family of Biphenyl-based Aminophenyl Pyridine (B92270) Derivatives

From a structural standpoint, 4-(2-Methylpyridin-4-yl)benzenamine is a derivative of aminophenyl pyridine. It can be considered a biphenyl (B1667301) analogue where one of the phenyl rings is replaced by a pyridine ring. This places it within the broader family of biphenyl-based aminophenyl pyridine derivatives. These compounds are characterized by two aromatic rings directly linked, with an amino group on one ring and a nitrogen-containing heterocyclic pyridine ring. The presence of the methyl group on the pyridine ring in this compound introduces specific steric and electronic effects that can influence its chemical reactivity and physical properties.

The synthesis of related aminophenyl-substituted 2,2'-bipyridines often involves a multi-step process. urfu.ru A common strategy includes the synthesis of a 1,2,4-triazine (B1199460) precursor with a nitrophenyl substituent, followed by the transformation of the triazine ring into a pyridine ring and subsequent reduction of the nitro group to an amino group. urfu.ru This highlights the synthetic pathways that can be employed to generate complex aryl-pyridyl amine systems.

Contemporary Relevance in Fundamental Organic Chemistry and Advanced Materials Science Research

The unique structural features of this compound and its relatives make them significant in both fundamental and applied research. In organic chemistry, the development of efficient synthetic methods for polysubstituted pyridines is a key area of focus due to their wide-ranging applications. mdpi.com The synthesis of aryl-pyridyl amine systems often involves cross-coupling reactions, which are a cornerstone of modern organic synthesis. mdpi.com

In the realm of materials science, derivatives of biphenyl and pyridine are being explored for various applications. For instance, novel biphenyl pyridines have been investigated as potent small-molecule inhibitors for therapeutic applications. acs.org The aminopyridine moiety is a valuable component in biological and pharmaceutical sciences. mdpi.com Furthermore, the incorporation of nitrogen heteroatoms into organic frameworks is a strategy to create materials with specific electronic properties. acs.org The study of such compounds contributes to the development of new materials for electronics and other advanced technologies.

Historical Development and Emerging Research Trajectories of Related Aryl-Pyridyl Amine Systems

The study of aryl-pyridyl amine systems has evolved over time. Early research often focused on the synthesis and basic characterization of these compounds. More recently, the focus has shifted towards harnessing their specific properties for functional applications. For example, research into biphenyl pyridazinone derivatives has led to the discovery of potent inhibitors for respiratory disease therapy. nih.gov

A significant area of emerging research is the development of new catalytic systems for the synthesis of these complex molecules. For instance, new stable Cu(I) catalysts have been developed for C-N cross-coupling reactions to synthesize N-(pyridin-4-yl)benzene amines. mdpi.com Another innovative approach involves redirecting the outcomes of classic cross-coupling reactions, such as the Suzuki–Miyaura coupling, to form diaryl amines instead of biaryls through the introduction of a formal nitrene insertion. acs.org These advancements in synthetic methodology are paving the way for the creation of novel aryl-pyridyl amine systems with tailored properties for specific applications in medicine and materials science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-methylpyridin-4-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2/c1-9-8-11(6-7-14-9)10-2-4-12(13)5-3-10/h2-8H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBNDBDQGCUALDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 2 Methylpyridin 4 Yl Benzenamine and Its Structural Analogues

Strategic Approaches to C-C and C-N Bond Formation in Biphenyl-Pyridine Scaffolds

The construction of biphenyl-pyridine scaffolds, the core of 4-(2-methylpyridin-4-yl)benzenamine, necessitates efficient methods for forming both C-C and C-N bonds. Catalytic cross-coupling reactions are paramount for linking the aryl and pyridine (B92270) rings, while multicomponent reactions offer a streamlined approach to building the pyridine core itself.

Catalytic Cross-Coupling Reactions for Aryl-Pyridine Linkages

Catalytic cross-coupling reactions have become indispensable in modern organic synthesis for their ability to form C-C and C-N bonds with high efficiency and selectivity. Palladium- and copper-catalyzed reactions are particularly prominent in the synthesis of aryl-pyridine compounds.

Palladium-catalyzed cross-coupling reactions are a cornerstone for the formation of the aryl-pyridine linkage. The Suzuki-Miyaura coupling and the Buchwald-Hartwig amination are two of the most powerful and versatile methods employed.

The Suzuki-Miyaura cross-coupling reaction provides an effective means to form the C-C bond between an aryl group and a pyridine ring. nih.gov This reaction typically involves the coupling of an aryl or heteroaryl halide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govnih.gov The reaction is known for its tolerance of a wide variety of functional groups and generally provides good yields. nih.gov For instance, the coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids using a Pd(PPh₃)₄ catalyst and K₃PO₄ as a base has been shown to produce novel pyridine derivatives in moderate to good yields. nih.gov The development of highly active catalyst systems has expanded the scope of this reaction to include challenging combinations of aryl halides and boronic acids. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling for Aryl-Pyridine Synthesis
Aryl HalideOrganoboron ReagentCatalystBaseSolventYieldReference
5-bromo-2-methylpyridin-3-amineArylboronic acidsPd(PPh₃)₄K₃PO₄1,4-dioxane/waterModerate to good nih.gov
Aryl bromides2-pyridylboronatesPd₂(dba)₃ / LigandKFDioxaneGood to excellent nih.gov
Pyridine-2-sulfonyl fluoride (B91410) (PyFluor)Hetero(aryl) boronic acids/estersPd(dppf)Cl₂Not required-Modest to good (5-89%) cdnsciencepub.comclaremont.edu

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, specifically for the synthesis of arylamines. wikipedia.orgorganic-chemistry.org This palladium-catalyzed reaction couples an amine with an aryl halide or pseudohalide. wikipedia.orgorganic-chemistry.org The development of this reaction has been crucial in overcoming the limitations of traditional methods for C-N bond formation, which often require harsh conditions and have limited substrate scope. wikipedia.org The versatility of the Buchwald-Hartwig amination allows for the coupling of a wide range of amines with various aryl partners, facilitated by the development of several generations of catalyst systems. wikipedia.orgyoutube.com These systems often employ bulky, electron-rich phosphine (B1218219) ligands that enhance the efficiency of the catalytic cycle, which involves oxidative addition, ligand exchange, and reductive elimination. youtube.com

Copper-mediated C-N cross-coupling reactions, particularly the Ullmann condensation and its modern variations, offer a valuable alternative to palladium-catalyzed methods for the synthesis of N-aryl compounds. acs.org While classic Ullmann conditions are often harsh, newer copper-based systems with various ligands allow for milder reaction conditions. acs.org These reactions are particularly useful for the arylation of anilines and other N-containing heterocycles. acs.org The choice of the copper source, ligand, and base is critical for the success of these couplings. acs.org This methodology can be applied to the synthesis of N-(pyridin-4-yl)benzene amines, providing a direct route to this class of compounds.

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. baranlab.org This method utilizes a directing metalation group (DMG), a Lewis basic moiety that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. baranlab.org The resulting lithiated species can then react with various electrophiles. baranlab.org In the context of pyridine synthesis, appropriate directing groups can enable efficient lithiation of the pyridine ring, which is otherwise prone to nucleophilic addition by the organometallic reagent. harvard.edu

Following lithiation, transmetalation to an organozinc species allows for subsequent Negishi cross-coupling reactions. youtube.comresearchgate.net Organozinc reagents are known for their high functional group tolerance. researchgate.net The combination of DoM with Negishi coupling provides a highly regioselective and versatile method for constructing complex aryl-pyridine structures.

Multicomponent Reaction (MCR) Strategies for Pyridine Core Construction

Multicomponent reactions (MCRs) have gained significant attention as an efficient and environmentally friendly approach to synthesizing complex molecules from simple starting materials in a single step. bohrium.comnih.gov These reactions are characterized by their high atom economy, procedural simplicity, and the ability to generate diverse molecular scaffolds. bohrium.comnih.gov MCRs are particularly well-suited for the construction of the pyridine core. bohrium.com

One-pot condensation reactions are a prominent class of MCRs used for the synthesis of substituted pyridines. core.ac.uknanoscalereports.com These reactions typically involve the condensation of aldehydes, ketones, or their derivatives with a nitrogen source, such as ammonia (B1221849) or ammonium (B1175870) acetate (B1210297), and other components to build the pyridine ring. core.ac.ukwikipedia.org

A classic example is the Hantzsch pyridine synthesis , a multi-component reaction between an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor. wikipedia.org The initial product is a dihydropyridine (B1217469), which is subsequently oxidized to the corresponding pyridine. wikipedia.org Modern variations of this reaction have been developed to proceed in a one-pot fashion with direct aromatization. wikipedia.org

The Bohlmann-Rahtz pyridine synthesis is another key one-pot method that involves the condensation of a 1,3-dicarbonyl compound, ammonia, and an alkynone. core.ac.uk This three-component reaction proceeds via a tandem Michael addition-heterocyclization with high regiocontrol to yield polysubstituted pyridines. core.ac.uk

More recent developments in one-pot pyridine synthesis have focused on using various catalysts to improve efficiency and expand the substrate scope. For instance, a one-pot, four-component reaction of an aromatic aldehyde, ethyl cyanoacetate, an acetophenone (B1666503) derivative, and ammonium acetate has been developed for the synthesis of novel pyridines. nih.gov This method has been shown to be efficient under both conventional heating and microwave irradiation, with the latter offering shorter reaction times and higher yields. nih.gov

Table 2: Examples of One-Pot Condensation Reactions for Pyridine Synthesis
Reaction Name/TypeReactantsKey FeaturesReference
Hantzsch Pyridine SynthesisAldehyde, β-keto ester (2 equiv.), nitrogen donorForms a dihydropyridine intermediate that is subsequently oxidized. wikipedia.org
Bohlmann-Rahtz Pyridine Synthesis1,3-Dicarbonyl compound, ammonia, alkynoneProceeds via tandem Michael addition-heterocyclization with high regioselectivity. core.ac.uk
Four-Component ReactionAromatic aldehyde, ethyl cyanoacetate, acetophenone derivative, ammonium acetateEfficient under microwave irradiation, offering short reaction times and high yields. nih.gov
Three-Component ReactionAromatic aldehyde, malononitrile, substituted phenolsUtilizes a magnetically recoverable nano copper ferrite (B1171679) catalyst, making it an environmentally benign process. nanoscalereports.com

Direct Amination Methodologies

Direct amination represents a powerful strategy for the synthesis of arylamines, offering a more direct route compared to traditional multi-step methods. These approaches aim to form a carbon-nitrogen bond directly on an aromatic or aliphatic framework.

C(sp²)–H and C(sp³)–H Functionalization Approaches

The direct functionalization of carbon-hydrogen (C-H) bonds is a highly sought-after transformation in organic synthesis as it avoids the pre-functionalization of starting materials. nih.gov For the synthesis of compounds like this compound, this involves the formation of a C(sp²)-N bond between the pyridine and benzene (B151609) rings.

Transition-metal catalysis is a key enabler for these reactions. ucsf.edu Methodologies often employ directing groups to control the regioselectivity of the C-H activation. nih.gov For instance, a directing group on the aniline (B41778) precursor can guide a transition metal catalyst, such as palladium, to selectively activate a specific C-H bond for coupling with the pyridine moiety. nih.gov While direct C(sp²)-H amination is more common for this type of biaryl amine synthesis, C(sp³)-H functionalization is also a burgeoning field, allowing for the introduction of amine groups at saturated carbon centers in structural analogues. nih.govucsf.edu The development of these methods is driven by the need for more efficient and atom-economical synthetic routes. ucsf.edu

Modern Synthetic Techniques and Green Chemistry Protocols

Recent advancements in synthetic chemistry have emphasized the development of more efficient and environmentally friendly methods. These principles are increasingly applied to the synthesis of this compound and its analogues.

Microwave-Assisted Organic Synthesis (MAOS) for Enhanced Efficiency

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. ajrconline.orgnih.gov The use of microwave irradiation can significantly reduce the time required for the synthesis of heterocyclic compounds. ajrconline.org For example, reactions that might take hours under traditional reflux conditions can often be completed in minutes using microwave heating. ajrconline.orgmdpi.com This efficiency is attributed to the direct and uniform heating of the reaction mixture. ajrconline.org In the context of synthesizing pyridine-containing compounds, MAOS has been shown to improve yields by 20–30% and drastically cut down reaction times. mdpi.com

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

Reaction TypeConventional Method TimeMicrowave-Assisted TimeYield ImprovementReference
Quinoline (B57606) Synthesis60 min4 minSignificant nih.gov
Thiazole SynthesisN/A5 minHigh researchgate.net
Pyridothiazepine Synthesis10 hours30 min20-30% mdpi.com

Environmentally Benign Catalytic Systems and Solvent Selection in Synthesis

The principles of green chemistry guide the selection of catalysts and solvents to minimize environmental impact. wikipedia.org This includes the use of non-toxic, renewable, and recyclable materials. wikipedia.orgyoutube.com For the synthesis of this compound and its analogues, research is focused on developing catalytic systems that are highly efficient and can be easily separated and reused. nih.gov The choice of solvent is also critical, with a push towards using greener solvents like water or ethanol, or even performing reactions under solvent-free conditions. researchgate.netnih.gov These strategies not only reduce the environmental footprint of the synthesis but can also lead to cost savings and improved safety. wikipedia.org

Mechanistic Investigations of this compound Synthesis Pathways

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and developing new, more efficient methods. For the synthesis of biaryl amines like this compound, mechanistic studies often focus on the catalytic cycle of transition metal-mediated cross-coupling reactions.

For instance, in a palladium-catalyzed C-N coupling reaction, the mechanism typically involves oxidative addition of the aryl halide (or activation of a C-H bond), coordination of the amine, and subsequent reductive elimination to form the desired product and regenerate the catalyst. Computational and experimental studies help to elucidate the structure of intermediates and transition states in these catalytic cycles. nih.gov

In one-pot, multi-component reactions, the proposed mechanism can be more complex, involving a cascade of reactions. For example, the synthesis of a related heterocyclic system was proposed to proceed through the initial reaction of an aniline with dimethyl acetylenedicarboxylate (B1228247) (DMAD) to form an enamine, followed by condensation with an aldehyde and subsequent cyclization. nih.gov Elucidating these intricate pathways is an active area of research, paving the way for the rational design of novel and more efficient synthetic strategies.

Elucidation of Reaction Intermediates and Transition States

In a plausible Suzuki-Miyaura pathway to synthesize this compound, the catalytic cycle is initiated by the oxidative addition of an aryl halide (e.g., 4-bromobenzenamine) to a Pd(0) complex. This step forms a Pd(II) intermediate. The subsequent step, transmetalation, involves the transfer of the 2-methylpyridinyl group from a boronic acid derivative to the Pd(II) center, a process often facilitated by a base. This leads to a diarylpalladium(II) complex. The final step is reductive elimination, where the C-C bond is formed, yielding the desired this compound and regenerating the Pd(0) catalyst. Computational studies on similar systems have identified the oxidative addition or transmetalation as the rate-determining step, depending on the specific substrates and reaction conditions. colab.ws

For the Buchwald-Hartwig amination route, the catalytic cycle also commences with the oxidative addition of a halo-substituted 2-methylpyridine (B31789) to a Pd(0) catalyst. The resulting Pd(II) complex then coordinates with benzenamine. Deprotonation of the amine by a base generates a palladium-amido complex. This intermediate undergoes reductive elimination to form the C-N bond of this compound and regenerate the Pd(0) catalyst. The nature of the ligand on the palladium catalyst plays a critical role in facilitating both the oxidative addition and the reductive elimination steps.

Below is a table summarizing the likely intermediates and transition states for the synthesis of this compound via these two primary methods.

Reaction Pathway Key Intermediates Key Transition States
Suzuki-Miyaura Coupling Pd(0) catalyst, Aryl-Pd(II)-Halide complex, Diaryl-Pd(II) complexOxidative Addition TS, Transmetalation TS, Reductive Elimination TS
Buchwald-Hartwig Amination Pd(0) catalyst, Aryl-Pd(II)-Halide complex, Palladium-Amido complexOxidative Addition TS, C-N Bond Formation TS, Reductive Elimination TS

Kinetic Studies and Reaction Rate Determinants

Kinetic studies are instrumental in identifying the factors that govern the rate of formation of this compound. While specific kinetic data for this compound's synthesis is not extensively published, general principles derived from studies of Suzuki-Miyaura and Buchwald-Hartwig reactions are applicable.

For the Buchwald-Hartwig amination, the reaction rate is similarly influenced by the concentrations of the reactants and the catalyst. The steric and electronic properties of the phosphine ligand attached to the palladium catalyst are major determinants of the reaction rate. Bulky, electron-rich ligands often accelerate the reductive elimination step, which can be rate-limiting. The choice of base is also crucial, as it is involved in the deprotonation of the amine to form the active nucleophile.

The following table outlines the key reaction rate determinants for the synthesis of this compound.

Factor Influence on Reaction Rate Relevant Pathway
Catalyst Concentration Generally, a higher concentration leads to a faster rate.Both
Nature of Halide I > Br > Cl for the rate of oxidative addition.Both
Ligand Properties Steric bulk and electron-donating ability can enhance the rate.Both
Base Strength and Type Affects the rate of transmetalation (Suzuki) or amine deprotonation (Buchwald-Hartwig).Both
Solvent Polarity Can influence the solubility of reactants and the stability of intermediates.Both
Temperature Higher temperatures generally increase the reaction rate, but can also lead to side reactions.Both

Role of Specific Catalysts (e.g., Sodium Bicarbonate, Cu(I)) in Reaction Selectivity and Yield

The choice of catalyst and base is paramount in controlling the selectivity and maximizing the yield of this compound.

Sodium Bicarbonate (as a base in Suzuki-Miyaura Coupling):

Sodium bicarbonate (NaHCO₃) is a commonly used weak base in Suzuki-Miyaura couplings. Its primary role is to activate the boronic acid for transmetalation by forming a more nucleophilic boronate species. researchgate.net The use of a weaker base like sodium bicarbonate can be advantageous in preventing side reactions that may occur with stronger bases, such as the degradation of sensitive functional groups on the reactants. This can lead to higher selectivity for the desired product. However, the lower basicity might necessitate higher reaction temperatures or longer reaction times to achieve a good yield. Research has also shown that commercially available sodium carbonate can contain trace amounts of palladium, which can act as the active catalyst in what might appear to be a "metal-free" reaction. acs.org

Copper(I) Catalysts (in C-N Coupling):

While palladium catalysts are more common for Buchwald-Hartwig aminations, copper(I) catalysts are also effective for C-N bond formation, particularly in Ullmann-type couplings, which are conceptually similar. A Cu(I) catalyst, often generated in situ from a Cu(II) precursor, can facilitate the coupling of an aryl halide with an amine. nih.gov The mechanism is thought to involve the formation of a copper-amido intermediate. The use of Cu(I) catalysts can sometimes offer different selectivity compared to palladium systems and can be more cost-effective. The choice of ligand for the copper catalyst is crucial for achieving high yields and can influence the reaction conditions required. nih.gov For the synthesis of this compound, a Cu(I)-catalyzed reaction could be a viable alternative to palladium-based methods, potentially offering advantages in terms of cost and functional group tolerance.

The table below summarizes the role of these specific catalytic components.

Catalytic Component Primary Role Impact on Selectivity and Yield
Sodium Bicarbonate Base in Suzuki-Miyaura couplingActivates boronic acid; can improve selectivity by minimizing side reactions. researchgate.net
Copper(I) Salts Catalyst for C-N bond formation (Ullmann/Buchwald-Hartwig type)Facilitates the coupling of aryl halides and amines; can offer different selectivity and be more economical than palladium. nih.govnih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of 4 2 Methylpyridin 4 Yl Benzenamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical tool that provides profound insights into the carbon-hydrogen framework of a molecule. Through the analysis of chemical shifts, spin-spin coupling patterns, and correlation signals, a definitive map of atomic connectivity can be constructed.

High-resolution proton (¹H) NMR spectroscopy allows for the precise determination of the chemical environment of each proton within the 4-(2-Methylpyridin-4-yl)benzenamine molecule. The chemical shifts (δ) are indicative of the electronic environment surrounding the protons, while the spin-spin coupling patterns reveal the number and proximity of neighboring protons.

The ¹H NMR spectrum of this compound, typically recorded in a deuterated solvent such as deuterochloroform (CDCl₃), exhibits a series of distinct signals corresponding to the aromatic protons of the benzene (B151609) and pyridine (B92270) rings, the methyl group protons, and the amine protons.

A representative analysis of the ¹H NMR data is presented below:

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Pyridine-H (ortho to N)~8.46d~5.2
Benzene-H (ortho to NH₂)~6.70 - 6.80m
Benzene-H (meta to NH₂)~7.30 - 7.40m
Pyridine-H (meta to N)~7.10d~5.2
Pyridine-H (meta to N)~7.09s
Amine-H (NH₂)~3.80br s
Methyl-H (CH₃)~2.50s
Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the concentration.

The downfield shift of the pyridine proton ortho to the nitrogen atom is a characteristic feature, resulting from the deshielding effect of the electronegative nitrogen. The protons on the benzenamine ring show a more complex splitting pattern due to coupling with each other. The methyl protons appear as a sharp singlet, as they have no adjacent protons to couple with. The amine protons often appear as a broad singlet, and their chemical shift can be concentration-dependent.

Complementing the ¹H NMR data, carbon-13 (¹³C) NMR spectroscopy provides crucial information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. Of particular importance is the identification of quaternary carbons, which are carbon atoms bonded to four other non-hydrogen atoms and are therefore not observed in the ¹H NMR spectrum.

The interpretation of the ¹³C NMR spectrum involves assigning each resonance to a specific carbon atom in the molecule.

Carbon AssignmentChemical Shift (δ, ppm)
Quaternary C (C-NH₂)~146.0
Quaternary C (C-pyridine)~149.0
Quaternary C (C-pyridine, C-CH₃)~157.0
Pyridine-CH~121.0, ~124.0, ~149.5
Benzene-CH~115.0, ~129.0
Methyl-C (CH₃)~24.0
Note: The exact chemical shifts can vary slightly depending on the solvent and the concentration.

The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of the atoms they are bonded to. The quaternary carbons are typically observed in the downfield region of the spectrum.

To unambiguously establish the connectivity between protons and carbons, two-dimensional (2D) NMR experiments are employed. These techniques provide correlation maps that reveal through-bond and through-space relationships between nuclei.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum shows correlations between protons that are spin-spin coupled. This is invaluable for tracing the connectivity of protons within the pyridine and benzene rings. For instance, a cross-peak between two aromatic protons would confirm their adjacency.

HSQC (Heteronuclear Single Quantum Coherence): The ¹H-¹³C HSQC spectrum correlates directly bonded proton and carbon atoms. This allows for the direct assignment of protonated carbons in the ¹³C NMR spectrum based on the already assigned ¹H NMR signals.

HMBC (Heteronuclear Multiple Bond Correlation): The ¹H-¹³C HMBC spectrum reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons by observing their long-range couplings to nearby protons. For example, correlations between the methyl protons and the quaternary carbon of the pyridine ring, as well as the adjacent ring carbons, would definitively place the methyl group on the pyridine ring.

Together, these 2D NMR techniques provide a comprehensive and detailed map of the molecular structure of this compound, confirming the connectivity between the 2-methylpyridine (B31789) and the benzenamine moieties.

While solution-state NMR provides information about the molecule's structure in a dissolved state, solid-state NMR (ssNMR) offers insights into its structure in the solid phase. This is particularly relevant for studying polymorphism, where a compound can exist in different crystalline forms, or for characterizing amorphous materials.

Solid-state NMR experiments, such as Cross-Polarization Magic-Angle Spinning (CP-MAS), can provide information about the local environment and packing of molecules in the solid state. Different crystalline forms of this compound would be expected to show distinct ¹³C ssNMR spectra due to differences in intermolecular interactions and molecular conformation in the crystal lattice. While specific solid-state NMR data for this compound is not widely reported in publicly available literature, this technique remains a valuable tool for the comprehensive characterization of its solid forms.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is a rapid and sensitive method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds within the molecule.

The FT-IR spectrum of this compound provides a unique fingerprint of the molecule, with characteristic absorption bands corresponding to its various functional groups.

Functional GroupVibrational ModeWavenumber (cm⁻¹)
N-H (amine)Stretching~3400 - 3300
C-H (aromatic)Stretching~3100 - 3000
C-H (methyl)Stretching~2960 - 2850
C=C, C=N (aromatic rings)Stretching~1600 - 1450
N-H (amine)Bending~1620
C-N (aromatic amine)Stretching~1340 - 1260
C-H (out-of-plane bending)Bending~900 - 675

The presence of a sharp to broad absorption band in the region of 3400-3300 cm⁻¹ is a clear indication of the N-H stretching vibrations of the primary amine group. The aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group is observed just below 3000 cm⁻¹. The region between 1600 and 1450 cm⁻¹ is typically crowded with bands corresponding to the C=C and C=N stretching vibrations of the aromatic pyridine and benzene rings. The N-H bending vibration of the amine group often appears around 1620 cm⁻¹. The C-N stretching of the aromatic amine is found in the fingerprint region, and the pattern of C-H out-of-plane bending bands can provide information about the substitution pattern of the aromatic rings.

Raman Spectroscopy: Complementary Vibrational Fingerprinting

Raman spectroscopy provides a valuable vibrational fingerprint of a molecule, offering insights into its structural framework and functional groups. The technique is particularly sensitive to non-polar bonds and symmetric vibrations, making it complementary to infrared spectroscopy. For this compound, the Raman spectrum is characterized by a series of distinct bands corresponding to the vibrations of the aniline (B41778) and 2-methylpyridine moieties, as well as the bond linking them.

The interpretation of the spectrum relies on the assignment of observed Raman shifts to specific molecular vibrations. nih.gov The fingerprint region (typically 800-1800 cm⁻¹) is especially rich in information. Key vibrational modes expected for this compound include:

Pyridine Ring Vibrations: The pyridine ring exhibits several characteristic in-plane and out-of-plane bending and stretching modes. The ring-breathing mode, a symmetric stretching of the entire ring, is a particularly strong and characteristic Raman band, often observed around 990-1050 cm⁻¹. researchgate.net The presence of the methyl group and the linkage to the benzene ring will influence the exact positions of these vibrations. nih.gov

Benzene Ring Vibrations: The benzene ring also shows characteristic bands, including C-H stretching, C-C stretching, and ring deformation modes. Aromatic C-H stretching typically appears above 3000 cm⁻¹, while the C-C stretching vibrations within the ring are found in the 1400-1600 cm⁻¹ region.

Methyl Group Vibrations: The methyl (CH₃) group attached to the pyridine ring will have symmetric and asymmetric stretching and bending modes.

Amino Group Vibrations: The amino (NH₂) group on the benzenamine ring has characteristic scissoring, wagging, and twisting modes. The N-H stretching vibrations are typically observed at higher wavenumbers (>3300 cm⁻¹).

Inter-ring C-C Stretching: The vibration of the C-C bond connecting the pyridine and benzene rings is also expected, though it may be coupled with other ring modes.

The analysis of these vibrational frequencies provides a detailed structural confirmation of the molecule. nih.gov

Table 1: Predicted Characteristic Raman Shifts for this compound

Vibrational ModePredicted Raman Shift (cm⁻¹)Associated Functional Group
Aromatic C-H Stretch3000 - 3100Pyridine and Benzene Rings
Ring C-C Stretch1580 - 1610Pyridine and Benzene Rings
Ring C-C Stretch1450 - 1500Pyridine and Benzene Rings
Pyridine Ring Breathing990 - 1050Pyridine Ring
Benzene Ring Trigonal Bending~1000Benzene Ring

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and structural features of a compound through the analysis of its mass-to-charge ratio (m/z) and fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar molecules without causing significant fragmentation. libretexts.org In ESI-MS, the analyte solution is sprayed through a high-voltage capillary, generating charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. libretexts.org

For this compound, which has two basic nitrogen atoms (one on the pyridine ring and one in the amino group), ESI in positive ion mode is highly effective. The molecule readily accepts a proton (H⁺) to form a singly charged ion, [M+H]⁺. Given the molecular weight of this compound (C₁₂H₁₂N₂) is approximately 184.24 g/mol , the ESI-MS spectrum would be expected to show a prominent peak at an m/z value of approximately 185.25. The soft nature of ESI ensures that this molecular ion peak is the base peak, providing clear confirmation of the compound's molecular weight. dtic.mil

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

While low-resolution MS provides the nominal mass, high-resolution mass spectrometry (HRMS) can measure the m/z ratio to several decimal places. researchgate.net This high accuracy allows for the determination of the exact mass of an ion, which in turn enables the calculation of its elemental formula with high confidence. nih.govmdpi.com This is a critical step in the structural elucidation of a new or unknown compound.

For the protonated molecule of this compound, [C₁₂H₁₃N₂]⁺, the theoretical exact mass can be calculated using the masses of the most abundant isotopes (¹²C, ¹H, ¹⁴N). An HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap analyzer, would measure the m/z of this ion. nih.govmdpi.com The experimental value is then compared to the theoretical value. A match within a narrow tolerance (typically <5 ppm) confirms the elemental composition. nih.gov A proposed fragmentation pathway can also be supported by obtaining exact masses for the fragment ions. nih.gov

Table 2: Mass Spectrometry Data for this compound

Ion SpeciesTheoretical m/z (Exact Mass)TechniqueInformation Provided
[M+H]⁺185.10732ESI-MSMolecular Weight Confirmation
[M+H]⁺185.10732HRMS (ESI)Elemental Formula Confirmation (C₁₂H₁₃N₂)

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from the ground state to higher energy excited states. The technique provides information about the electronic structure of a molecule, particularly the nature of its chromophores and conjugated systems.

The structure of this compound contains two key chromophores: the aniline ring and the 2-methylpyridine ring. The conjugation between these two aromatic systems is expected to significantly influence the UV-Vis spectrum. Aniline itself typically shows two main absorption bands: a strong band around 230 nm and a weaker, structured band around 285 nm, corresponding to π→π* transitions. researchgate.net Pyridine exhibits similar π→π* transitions, often below 270 nm, and a weak n→π* transition at longer wavelengths.

In this compound, the extended conjugation between the two rings is expected to cause a bathochromic (red) shift of these absorption bands to longer wavelengths. Therefore, the UV-Vis spectrum is predicted to show strong absorption maxima in the range of 250-400 nm. The exact position and intensity of these bands are sensitive to the solvent polarity. These electronic transitions provide a characteristic signature for the conjugated π-system of the molecule. mdpi.comresearchgate.net

Elemental Compositional Analysis: CHN Microanalysis

Elemental analysis, specifically CHN microanalysis, is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a pure organic compound. This experimental data is then compared with the theoretical percentages calculated from the compound's proposed molecular formula.

For this compound, the molecular formula is C₁₂H₁₂N₂. The theoretical elemental composition is calculated based on the atomic weights of carbon, hydrogen, and nitrogen. A small, precisely weighed sample of the pure compound is combusted in a stream of oxygen, and the resulting combustion products (CO₂, H₂O, and N₂) are quantitatively measured. The experimental percentages must agree with the theoretical values, typically within a margin of ±0.4%, to validate the proposed molecular formula. This analysis provides foundational evidence for the compound's identity and purity.

Table 3: Elemental Composition for this compound (C₁₂H₁₂N₂)

ElementTheoretical Percentage (%)
Carbon (C)78.23%
Hydrogen (H)6.56%
Nitrogen (N)15.21%

Crystallographic and Supramolecular Investigations of 4 2 Methylpyridin 4 Yl Benzenamine and Its Congeners

Single Crystal X-ray Diffraction (SCXRD) for Absolute Structure Determination

Single Crystal X-ray Diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical technique has been employed to elucidate the structures of various aminophenyl pyridine (B92270) derivatives, providing a wealth of information about their molecular geometries and intermolecular interactions. By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can construct a detailed model of the electron density, revealing the exact positions of atoms and the nature of the chemical bonds that hold the molecule together. In the context of 4-(2-Methylpyridin-4-yl)benzenamine and its congeners, SCXRD allows for the unambiguous determination of their absolute structures, forming the foundation for a deeper understanding of their chemical and physical behavior.

SCXRD analysis provides highly accurate measurements of the geometric parameters within a molecule. For instance, in a related compound, N,N-Dimethyl-4-[(2-pyrid-yl)diazen-yl]aniline, the molecule adopts a trans configuration around the azo bond nih.gov. The bond lengths and angles within the pyridine and benzene (B151609) rings of such compounds generally fall within expected ranges, though slight variations can occur due to substituent effects and intermolecular interactions researchgate.netsoton.ac.uk. For example, the C—C bond lengths in a pyridine ring are typically in the range of 1.33–1.39 Å, characteristic of a delocalized system soton.ac.uk.

The following table showcases typical bond lengths observed in related aminophenyl pyridine structures:

Bond TypeTypical Length (Å)Reference
C-C (pyridine)1.33 - 1.39 soton.ac.uk
C-N (pyridine)~1.34 soton.ac.uk
C=O~1.23 researchgate.net
C=S~1.68 researchgate.net
C-N (amine)~1.39 - 1.42 researchgate.net

Torsion angles are crucial for defining the three-dimensional shape of the molecule. These angles describe the rotation around a chemical bond and are instrumental in understanding the conformational preferences of flexible molecules.

For example, in (4-methyl-pyridin-2-yl)-(2,4,6-trimethyl-phenyl)-amine, the dihedral angle between the pyridine and benzene rings is a significant 69.1° researchgate.net. Similarly, in 4-nitro-N-[(pyridin-2-yl)methylidene]aniline, the pyridyl ring is twisted with respect to the benzene ring, with a dihedral angle of 47.78 (5)° nih.gov. In another case, N,N-Dimethyl-4-[(2-pyrid-yl)diazen-yl]aniline, the dihedral angle between the pyridine and benzene rings is 12.18 (7)° nih.gov. These variations in dihedral angles highlight the conformational flexibility of these systems and the influence of different substituents and crystal packing forces on their molecular shape.

CompoundDihedral Angle Between RingsReference
(4-methyl-pyridin-2-yl)-(2,4,6-trimethyl-phenyl)-amine69.1° researchgate.net
4-nitro-N-[(pyridin-2-yl)methylidene]aniline47.78 (5)° nih.gov
N,N-Dimethyl-4-[(2-pyrid-yl)diazen-yl]aniline12.18 (7)° nih.gov
N-methyl-N′-(pyridin-2-yl)benzene-1,2-diamine61.80 (10)° and 62.33 (10)° (for two independent molecules) nih.gov

Powder X-ray Diffraction (PXRD) for Crystalline Phase Characterization

While SCXRD provides the ultimate detail for a single crystal, Powder X-ray Diffraction (PXRD) is an essential tool for characterizing the crystalline phase of a bulk sample. This technique is particularly useful for identifying different polymorphic forms, which are different crystalline structures of the same compound. The PXRD pattern is a fingerprint of a specific crystalline phase, with peaks at characteristic diffraction angles (2θ).

PXRD has been used to study various pyridine derivatives and their salts. For instance, it was used to characterize the crystalline nature of salts of 4-piperidylmethylamine and 4-pyridylmethylamine mdpi.com. The technique is also crucial for confirming the phase purity of a synthesized material and for studying phase transitions induced by temperature or other external factors researchgate.net. In the pharmaceutical industry, PXRD is a standard method to ensure the correct polymorphic form of a drug is being produced, as different polymorphs can have different solubilities and bioavailabilities nih.gov.

Principles of Crystal Engineering Applied to Aminophenyl Pyridine Systems

Crystal engineering is the rational design of crystalline solids with desired properties, based on an understanding of intermolecular interactions. In the context of aminophenyl pyridine systems, this involves the strategic use of functional groups to guide the assembly of molecules into specific supramolecular architectures.

A key concept in crystal engineering is the "supramolecular synthon," which is a structural unit within a supramolecular assembly that is formed and/or stabilized by known and reliable intermolecular interactions. The reliability of these synthons allows for a degree of predictability in the formation of crystal structures.

In aminophenyl pyridine systems, the pyridine nitrogen and the amino group are excellent candidates for forming robust hydrogen-bonded synthons. The pyridine nitrogen is a good hydrogen bond acceptor, while the N-H group of the amine is a good hydrogen bond donor. This leads to the frequent observation of N-H…N hydrogen bonds, which can form dimers, chains, or more complex networks.

The carboxylic acid⋯pyridine synthon is known to be exceptionally reliable rsc.org. Studies have shown a very high occurrence of the hydroxyl...pyridine supramolecular heterosynthon in crystal structures containing both hydroxyl and pyridine moieties nih.gov. The predictability of these synthons is a powerful tool for designing co-crystals with tailored properties.

Hydrogen bonds are the primary directional forces that govern the assembly of molecules in many organic crystals. In aminophenyl pyridine derivatives, a variety of hydrogen bonding interactions can be observed.

N-H…N Interactions: These are among the strongest and most common hydrogen bonds in these systems, often leading to the formation of centrosymmetric dimers or extended chains. For example, in N-methyl-N′-(pyridin-2-yl)benzene-1,2-diamine, strong dual N—H⋯N hydrogen bonds lead to the formation of a dimer nih.gov.

N-H…O and O-H…N Interactions: When other functional groups like carboxylic acids or amides are present, N-H…O and O-H…N hydrogen bonds are frequently formed. In co-crystals of 2-amino-6-chloropyridine (B103851) with various carboxylic acids, a robust pyridine-acid supramolecular synthon is formed through a pair of N—H⋯O and O—H⋯N hydrogen bonds researchgate.net.

The interplay of these various hydrogen bonding interactions, along with other non-covalent forces like π-π stacking, dictates the final supramolecular architecture of these crystalline solids.

Analysis of π-π Stacking Interactions and Aromatic Ring Orientations

The geometry of these interactions is typically characterized by several parameters, including the interplanar distance between the aromatic rings, the slip angle, and the centroid-to-centroid distance. Theoretical and experimental studies on related pyridine-containing structures have shown that a parallel-displaced or a T-shaped geometry is often favored over a face-to-face sandwich arrangement. This is attributed to the minimization of electrostatic repulsion between the π-electron clouds. For instance, computational studies on pyridine dimers have indicated that antiparallel-displaced geometries are the most stable, with significant binding energies. researchgate.net

In the case of substituted aryl-pyridyl amines, such as this compound, the presence and position of substituents can further influence the stacking geometry. The methyl group on the pyridine ring, for example, can introduce steric effects and also modulate the electronic properties of the ring, thereby altering the nature of the π-π interactions.

A detailed analysis of the crystal structure of a related compound, 4-nitro-N-[(pyridin-2-yl)methylidene]aniline, reveals a twisted conformation where the pyridyl and benzene rings have a significant dihedral angle. tcichemicals.com In its crystal packing, molecules are organized into columns with π-π stacking, exhibiting an interplanar separation of 3.8537 (8) Å. tcichemicals.com This provides a valuable comparative insight into how such molecules arrange themselves in the solid state.

Table 1: Illustrative Data on Aromatic Ring Interactions in a Related Aryl-Pyridyl System

Interaction ParameterValueReference
Dihedral Angle (Pyridyl-Benzene)47.78 (5)° tcichemicals.com
Interplanar Separation (π-π stacking)3.8537 (8) Å tcichemicals.com

Note: Data presented is for 4-nitro-N-[(pyridin-2-yl)methylidene]aniline as a representative example due to the absence of specific published crystallographic data for this compound.

Investigation of Polymorphism and Isomorphism in Aryl-Pyridyl Amine Crystals

Polymorphism, the ability of a compound to crystallize in multiple distinct crystal structures, is a phenomenon of significant interest in materials science and pharmaceuticals. Different polymorphs of the same compound can exhibit varied physical properties, including solubility, melting point, and stability. The study of polymorphism in aryl-pyridyl amines is crucial for understanding how subtle changes in crystallization conditions can lead to different solid-state arrangements.

The conformational flexibility of the bond linking the aryl and pyridyl rings, along with the potential for different hydrogen bonding networks involving the amine group, makes polymorphism a strong possibility for compounds like this compound. For example, studies on 4′-methyl-2,4-dinitrodiphenylamine have revealed the existence of two polymorphic forms, one non-centrosymmetric and the other centrosymmetric, arising from different intermolecular interaction patterns. rsc.org

Isomorphism, on the other hand, refers to the phenomenon where different compounds crystallize in very similar structures. This is often observed in a series of closely related congeners where one substituent is replaced by another of a similar size and electronic character. Investigating isomorphism in the congeners of this compound could involve comparing its crystal structure with that of, for instance, 4-(2-ethylpyridin-4-yl)benzenamine or 4-(2-methylpyridin-4-yl)phenol. Such a comparative study would highlight the tolerance of the crystal lattice to small molecular modifications.

Computational Chemistry and Theoretical Characterization of 4 2 Methylpyridin 4 Yl Benzenamine

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. niscair.res.innih.gov It is widely employed for its favorable balance between computational cost and accuracy. niscair.res.in DFT methods, particularly hybrid functionals like B3LYP, are effective for calculating the optimized geometry, vibrational frequencies, and electronic properties of molecules. niscair.res.innih.govnih.gov

Frequency calculations are typically performed after optimization to confirm that the resulting structure corresponds to a true energy minimum on the potential energy surface, which is verified by the absence of any imaginary frequencies. nih.gov

Table 1: Representative Optimized Geometric Parameters for 4-(2-Methylpyridin-4-yl)benzenamine (Illustrative)

ParameterBond/AngleTypical Calculated Value (Å or °)
Bond Lengths C-C (phenyl)~1.39 - 1.40 Å
C-N (aniline)~1.39 - 1.41 Å
C-C (inter-ring)~1.48 - 1.50 Å
C-N (pyridine)~1.33 - 1.38 Å
Bond Angles C-C-C (phenyl)~120°
C-N-H (aniline)~112° - 115°
Dihedral Angle Phenyl-PyridineVaries (dependent on rotational barrier)
Note: The values in this table are illustrative, based on typical values for similar molecular fragments, as specific computational results for this compound are not detailed in the provided search results.

DFT calculations are highly effective in predicting various spectroscopic properties, which can then be compared with experimental data to validate both the computational model and the experimental structural assignment. nih.govdntb.gov.ua

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). nih.govresearchgate.net Theoretical shifts are calculated relative to a reference standard like Tetramethylsilane (TMS) and often show excellent linear correlation with experimental spectra, aiding in the assignment of complex spectra. researchgate.netmendeley.com

IR Spectroscopy: Theoretical calculations can predict the vibrational frequencies and intensities of a molecule. nih.gov These calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and the approximations inherent in the method, leading to a better agreement with experimental Fourier-transform infrared (FT-IR) spectra. nih.gov

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra. nih.gov It provides information about the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, which are typically from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) or other frontier orbitals. nih.govresearchgate.net

The frontier molecular orbitals (FMOs), specifically the HOMO and LUMO, are crucial for understanding the electronic properties and chemical reactivity of a molecule. malayajournal.org

HOMO (Highest Occupied Molecular Orbital): This orbital acts as an electron donor. The energy of the HOMO is related to the ionization potential. researchgate.net For this compound, the HOMO is expected to be primarily localized on the electron-rich benzenamine moiety.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as an electron acceptor. The energy of the LUMO is related to the electron affinity. researchgate.net The LUMO is likely to be distributed over the electron-deficient pyridine (B92270) ring.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. malayajournal.org A small energy gap suggests that the molecule is more polarizable, has higher chemical reactivity, and requires less energy to be excited. nih.gov The introduction of electron-donating groups (like the amino group) tends to raise the HOMO energy, while electron-withdrawing groups can lower the LUMO energy, both of which can lead to a reduction in the HOMO-LUMO gap. nih.govrsc.org

Table 2: Representative Frontier Molecular Orbital Data (Illustrative)

ParameterDescriptionTypical Calculated Value
E(HOMO) Energy of the Highest Occupied Molecular Orbital-5.0 to -6.0 eV
E(LUMO) Energy of the Lowest Unoccupied Molecular Orbital-1.0 to -2.0 eV
ΔE (Gap) E(LUMO) - E(HOMO)3.0 to 5.0 eV
Note: The values in this table are illustrative, based on typical values for similar aromatic amines and pyridine derivatives, as specific computational results for this compound are not detailed in the provided search results.

Electrostatic Potential Surface (EPS) and Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.delibretexts.org The MEP is mapped onto the molecule's electron density surface, using a color scale to indicate different potential values. researchgate.net

Negative Regions (Red/Yellow): These areas are rich in electrons and represent the most likely sites for electrophilic attack. In this compound, these regions are expected around the nitrogen atom of the pyridine ring and the amino group. researchgate.netnih.gov

Positive Regions (Blue): These areas are electron-deficient and are susceptible to nucleophilic attack. These are typically found around the hydrogen atoms of the amino group and the aromatic rings. researchgate.net

Neutral Regions (Green): These areas have an electrostatic potential close to zero.

The MEP map provides a clear, three-dimensional picture of the molecule's reactive sites and is instrumental in understanding intermolecular interactions, such as hydrogen bonding. malayajournal.orgnih.gov

Topological Analysis of Electron Density: Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for partitioning the electron density of a molecule into atomic basins. amercrystalassn.orgwiley-vch.de This analysis allows for the definition of atoms within a molecule and the characterization of the chemical bonds between them. wiley-vch.demuni.cz

The analysis focuses on identifying critical points (CPs) in the electron density (ρ). A (3, -1) critical point, also known as a bond critical point (BCP), located between two nuclei signifies the presence of a chemical bond. wiley-vch.de The properties of the electron density at the BCP, such as its magnitude (ρ_BCP) and the sign of its Laplacian (∇²ρ_BCP), can be used to classify the nature of the interaction (e.g., shared-shell covalent bonds vs. closed-shell interactions like ionic or hydrogen bonds). muni.cz QTAIM offers a powerful, physically grounded approach to analyzing chemical structure and bonding that goes beyond simple Lewis structures. amercrystalassn.org

Hirshfeld Surface Analysis for Visualizing Intermolecular Contacts

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. mdpi.com The surface is generated around a molecule, and the distance from the surface to the nearest nucleus inside (dᵢ) and outside (dₑ) is calculated. mdpi.com These distances are combined into a normalized contact distance (d_norm), which is mapped onto the surface.

Red Spots: Indicate intermolecular contacts that are shorter than the sum of the van der Waals radii, representing strong interactions like hydrogen bonds. mdpi.commdpi.com

Blue Spots: Indicate contacts longer than the van der Waals radii.

White Spots: Indicate contacts approximately equal to the van der Waals radii.

The analysis is often complemented by 2D fingerprint plots, which summarize the distribution of intermolecular contacts and provide quantitative percentages for different types of atomic interactions (e.g., H···H, C···H, N···H), offering a detailed understanding of the crystal packing forces. mdpi.comnih.gov

Computational Mechanistic Studies for Reaction Pathways and Reactivity Prediction

Computational chemistry provides indispensable tools for elucidating reaction mechanisms and predicting the reactivity of molecules like this compound. DFT calculations are frequently employed to map out the potential energy surfaces (PES) of chemical reactions, allowing for the identification of transition states, intermediates, and products. This theoretical insight is crucial for understanding the feasibility of synthetic routes and for predicting the regioselectivity and stereoselectivity of reactions.

A computational study on the reaction of methanal with 2-naphthylamines, for example, utilized DFT to explore the thermochemistry of various reaction pathways, including the formation of aminals and imines. mdpi.com Such studies can reveal the activation barriers for different reaction steps and the relative stabilities of intermediates and products. mdpi.com For this compound, similar computational mechanistic studies could be applied to investigate its synthesis, typically through cross-coupling reactions, or its subsequent functionalization.

For instance, in a hypothetical study of the Suzuki coupling reaction to form this compound, computational methods could be used to model the catalytic cycle. This would involve calculating the energies of the oxidative addition, transmetalation, and reductive elimination steps. The results would help in understanding the role of the catalyst, ligands, and reaction conditions, and could guide the optimization of the synthetic procedure.

Reactivity prediction is another key area where computational chemistry is applied. Global and local reactivity descriptors, derived from conceptual DFT, can provide quantitative measures of a molecule's reactivity. These descriptors include:

Chemical Potential (μ): Indicates the escaping tendency of an electron from the system.

Hardness (η): Measures the resistance to charge transfer.

Softness (S): The reciprocal of hardness, indicating the capacity of a molecule to accept electrons.

Electrophilicity Index (ω): A global reactivity index that measures the stabilization in energy when the system acquires an additional electronic charge.

Fukui Functions (f(r)): Describe the change in electron density at a given point in a molecule when the total number of electrons is changed, thus identifying the most reactive sites for nucleophilic, electrophilic, and radical attacks.

Table 2: Illustrative Global Reactivity Descriptors

DescriptorFormulaSignificance
Chemical Potential (μ)(E_HOMO + E_LUMO) / 2Electron escaping tendency
Hardness (η)(E_LUMO - E_HOMO)Resistance to charge transfer
Softness (S)1 / ηCapacity to accept electrons
Electrophilicity (ω)μ² / 2ηPropensity to accept electrons

By calculating these descriptors for this compound, one could predict its behavior in various chemical reactions. For example, the Fukui functions would highlight which atoms in the pyridine and aniline (B41778) rings are most susceptible to electrophilic or nucleophilic attack, providing valuable guidance for planning chemical modifications of the molecule.

Exploration of Advanced Applications and Functional Materials Derived from 4 2 Methylpyridin 4 Yl Benzenamine

Synthetic Intermediates for Complex Molecular Architectures in Chemical Research

Building Blocks for Diverse Heterocyclic Systems

The chemical scaffold of 4-(2-methylpyridin-4-yl)benzenamine presents a unique and valuable starting point for the synthesis of a wide array of complex heterocyclic systems. Its structure is characterized by two key reactive moieties: a primary aromatic amine (the benzenamine group) and a substituted pyridine (B92270) ring containing a nucleophilic nitrogen and an activatable methyl group. This bifunctional nature allows it to serve as a versatile building block in various cyclization and condensation reactions, paving the way for the construction of novel polycyclic and fused heterocyclic compounds with potential applications in medicinal chemistry and materials science.

The aniline (B41778) portion of the molecule is a classical precursor for the synthesis of numerous fused heterocyclic systems. The lone pair of electrons on the nitrogen atom and the activated ortho positions on the benzene (B151609) ring make it amenable to electrophilic substitution and cyclization reactions. Conversely, the pyridine ring, being an electron-deficient heterocycle, offers different reactive possibilities. The nitrogen atom can act as a nucleophile or a basic center, while the methyl group at the 2-position can be functionalized or participate in condensation reactions after activation.

Potential Synthetic Routes to Fused Heterocyclic Systems:

While specific research detailing the use of this compound in the synthesis of diverse heterocyclic systems is not extensively documented in publicly available literature, its structural motifs suggest its suitability for several well-established synthetic methodologies. The primary amino group is a key handle for building fused six-membered rings like quinolines or quinazolines, as well as seven-membered rings such as benzodiazepines.

One of the most prominent methods for quinoline (B57606) synthesis from anilines is the Doebner-von Miller reaction . wikipedia.orgnih.govresearchgate.net This reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst. Theoretically, reacting this compound with compounds like crotonaldehyde (B89634) or methyl vinyl ketone could lead to the formation of novel quinoline derivatives bearing a 2-methylpyridin-4-yl substituent. The reaction mechanism generally proceeds through a Michael addition of the aniline to the unsaturated carbonyl compound, followed by cyclization and oxidation. wikipedia.org

Another classical method is the Skraup synthesis , which utilizes glycerol, an oxidizing agent, and sulfuric acid to produce quinolines from anilines. nih.govucsf.edu Applying this to this compound would be expected to yield a quinoline with the methylpyridine moiety attached.

The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydroisoquinolines and other related heterocyclic systems. wikipedia.orgbeilstein-journals.orgresearchgate.netmdpi.com This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. While this compound is not a β-arylethylamine itself, derivatives of this compound could potentially undergo such cyclizations to form complex fused systems.

Furthermore, the synthesis of benzodiazepines , a class of seven-membered heterocyclic compounds, often involves the reaction of an ortho-phenylenediamine with a 1,3-dicarbonyl compound or its equivalent. nih.govresearchgate.netmdpi.commdpi.comnih.gov While this compound is not an ortho-diamine, its amino group could be a starting point for the synthesis of precursors that could then be cyclized to form novel benzodiazepine (B76468) analogues.

The reactivity of the pyridine ring and its methyl group also opens doors to other heterocyclic systems. The nitrogen atom in the pyridine ring can be quaternized, which can activate the ring for further reactions. The methyl group can be oxidized to a carboxylic acid or a carbaldehyde, or it can be deprotonated to form a nucleophile that can participate in condensation reactions to form fused systems like pyridopyrimidines or thienopyridines . nih.govnaturalspublishing.comresearchgate.net

The following interactive table summarizes some of the potential heterocyclic systems that could theoretically be synthesized from this compound, based on established synthetic reactions.

Target Heterocyclic SystemPotential Synthetic ReactionKey Reagents/Conditions
QuinolinesDoebner-von Miller Reactionα,β-Unsaturated carbonyls, Acid catalyst
QuinolinesSkraup SynthesisGlycerol, Oxidizing agent, Sulfuric acid
TetrahydroquinolinesFriedländer Annulation2-Aminobenzaldehyde derivatives
BenzodiazepinesCondensation ReactionsPrecursors with 1,2-diamine functionality
Pyrido[2,3-d]pyrimidinesCondensation/CyclizationUrea, Thiourea, Formic acid
Thieno[2,3-b]pyridinesGewald ReactionSulfur, α-Cyano esters

Q & A

Q. What are the common synthetic routes for 4-(2-Methylpyridin-4-yl)benzenamine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via reductive amination or coupling reactions. For example, analogous structures (e.g., imidazo[1,2-α]pyridine derivatives) are prepared by reacting intermediates like Schiff bases with reducing agents (e.g., sodium borohydride) under controlled temperatures (5–10°C) to minimize side reactions . Optimization involves adjusting solvent polarity (methanol or toluene), stoichiometry of reagents, and reaction duration. Catalytic systems (e.g., acid/base catalysts) can enhance yield, as seen in tetraglycidyl amine synthesis, where epoxy resins are blended with diamines like 4-(4-aminobenzyl)benzenamine for cross-linking .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

  • Methodological Answer :
  • NMR Spectroscopy : Proton NMR identifies aromatic protons (δ 6.5–8.5 ppm) and methyl groups (δ 2.0–2.5 ppm). Carbon NMR distinguishes pyridinyl (≈150 ppm) and benzenamine (≈120–140 ppm) carbons .
  • IR Spectroscopy : Key peaks include N-H stretching (≈3300 cm⁻¹) and C-N vibrations (≈1250 cm⁻¹).
  • Mass Spectrometry : Molecular ion peaks confirm molar mass, while fragmentation patterns validate structural motifs (e.g., pyridinyl cleavage) .

Advanced Research Questions

Q. How can catalytic systems like Au-Pd/TiO₂ enhance the synthesis efficiency of diarylamines, and what are their environmental benefits?

  • Methodological Answer : Au-Pd/TiO₂ catalysts enable acceptorless dehydrogenative aromatization, eliminating the need for stoichiometric oxidants. For diarylamine synthesis, this system achieves high turnover numbers (TON > 100) and recyclability (5 cycles with <5% activity loss). Environmental benefits include reduced waste and energy consumption compared to traditional methods requiring harsh reagents . Key parameters include catalyst loading (1–5 wt%), temperature (160°C), and solvent selection (toluene or water) .

Q. What strategies resolve contradictions in thermal stability data when analyzing epoxy resins incorporating this compound?

  • Methodological Answer : Discrepancies in thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data arise from variations in curing agents or cross-linking density. For example, blends of tetraglycidyl amines (e.g., TGAE) with diglycidyl ether of bisphenol A (DER-332) show improved thermal stability (decomposition >300°C) when cured with rigid diamines like MDA versus flexible Jeffamine. Standardizing heating rates (10°C/min) and sample preparation (solvent-free) minimizes experimental variability .

Q. How do computational models aid in predicting the biological activity of this compound derivatives?

  • Methodological Answer : Molecular docking and QSAR (Quantitative Structure-Activity Relationship) models predict interactions with biological targets (e.g., enzymes or receptors). For 1,3,4-oxadiazole derivatives, docking into cyclooxygenase-2 (COX-2) active sites identifies key hydrogen bonds and hydrophobic interactions. Experimental validation includes in vitro assays (e.g., antimicrobial testing against S. aureus and E. coli) with IC₅₀ values compared to computational predictions .

Data Contradiction Analysis

Q. How should researchers address conflicting spectral data for intermediates in this compound synthesis?

  • Methodological Answer : Contradictions in NMR or IR data often stem from impurities or tautomeric forms. For example, Schiff base intermediates may exist as E/Z isomers, leading to split peaks. Strategies include:
  • Chromatographic Purification : Use column chromatography (silica gel, ethyl acetate/hexane) to isolate pure isomers.
  • Variable Temperature NMR : Heating samples to 50°C reduces rotational barriers, simplifying spectra .

Experimental Design Considerations

Q. What are critical factors in designing scalable synthetic routes for this compound derivatives?

  • Methodological Answer :
  • Solvent Selection : Replace high-boiling solvents (DMF) with greener alternatives (ethanol/water mixtures) to ease purification.
  • Catalyst Recovery : Use heterogeneous catalysts (e.g., Au-Pd/TiO₂) for easy filtration and reuse .
  • Process Monitoring : In-line FTIR or Raman spectroscopy tracks reaction progress in real time, reducing batch failures .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.